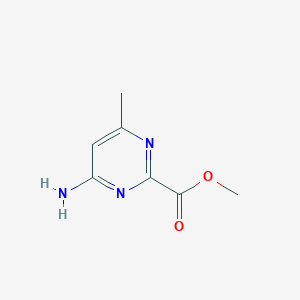

Methyl 4-amino-6-methylpyrimidine-2-carboxylate

Description

Properties

IUPAC Name |

methyl 4-amino-6-methylpyrimidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-4-3-5(8)10-6(9-4)7(11)12-2/h3H,1-2H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEHIMESZGPABDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-amino-6-methylpyrimidine-2-carboxylate

CAS Number: 1520279-43-9

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Methyl 4-amino-6-methylpyrimidine-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. While detailed experimental data for this specific molecule is not extensively available in the public domain, this document synthesizes information on its fundamental properties, outlines plausible synthetic routes based on established pyrimidine chemistry, and explores its potential applications as a scaffold in the development of novel therapeutics. This guide is intended for researchers, scientists, and drug development professionals, offering both a practical framework for working with this compound and a forward-looking perspective on its role in contemporary pharmaceutical science.

Introduction: The Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous natural and synthetic bioactive molecules.[1] Its presence in the nucleobases uracil, thymine, and cytosine underscores its fundamental role in biological systems. In drug development, the pyrimidine scaffold is prized for its ability to engage in a variety of non-covalent interactions, including hydrogen bonding and π-stacking, with biological targets.[1] This versatile scaffold is a key component in a wide array of approved drugs, demonstrating efficacy as anticancer, antiviral, antibacterial, and anti-inflammatory agents.

This compound (CAS No. 1520279-43-9) represents a promising, yet underexplored, building block within this chemical class. Its substituted pyrimidine core offers multiple points for diversification, making it an attractive starting material for the synthesis of compound libraries aimed at identifying novel therapeutic leads. This guide will delve into the known characteristics of this molecule and provide a scientifically grounded framework for its synthesis, characterization, and potential applications.

Physicochemical Properties and Structural Elucidation

| Property | Value | Source |

| CAS Number | 1520279-43-9 | [2] |

| Molecular Formula | C₇H₉N₃O₂ | |

| Molecular Weight | 167.17 g/mol | |

| Appearance | Expected to be an off-white to pale yellow crystalline powder | General knowledge |

| Solubility | Expected to be slightly soluble in water; soluble in organic solvents like methanol, ethanol, and DMSO | General knowledge |

| Purity | Commercially available up to 99% | [2] |

Spectroscopic Characterization: A Predictive Analysis

The structural features of this compound—an aromatic pyrimidine ring, an amino group, a methyl group, and a methyl ester—allow for the prediction of its characteristic spectroscopic signatures.

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic proton on the pyrimidine ring, the protons of the amino group, the methyl group attached to the ring, and the methyl group of the ester. The chemical shifts will be influenced by the electron-donating and -withdrawing effects of the substituents.

-

¹³C NMR: The carbon NMR spectrum will reveal signals for the seven unique carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbons of the pyrimidine ring.

2.1.2. Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands corresponding to the N-H stretching of the primary amine, C-H stretching of the methyl groups, C=O stretching of the ester, and C=C and C=N stretching vibrations of the pyrimidine ring.

2.1.3. Mass Spectrometry (MS)

Mass spectrometry will be crucial for confirming the molecular weight of the compound. The molecular ion peak (M+) is expected at an m/z corresponding to the molecular weight (167.17). Fragmentation patterns would likely involve the loss of the methoxy group from the ester or cleavage of the pyrimidine ring.

Synthesis and Reaction Mechanisms

A definitive, published synthesis protocol for this compound is not currently available. However, based on established pyrimidine chemistry, a plausible synthetic route can be proposed. A common and versatile method for constructing substituted pyrimidine rings is the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a guanidine derivative.

Proposed Synthetic Pathway

A likely synthetic approach would involve the cyclocondensation of a β-keto ester with guanidine, followed by functional group manipulations.

Caption: A plausible synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on common organic synthesis techniques for pyrimidine derivatives.

Step 1: Synthesis of 2-Amino-4-hydroxy-6-methylpyrimidine

-

To a solution of sodium ethoxide in ethanol, add methyl acetoacetate and guanidine hydrochloride.

-

Reflux the mixture for several hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid).

-

Collect the precipitated product by filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Conversion to the Final Product

This step would likely involve a multi-step process to convert the hydroxyl group to an amino group and introduce the carboxylate at the 2-position. This could be achieved through chlorination followed by nucleophilic substitution and subsequent functionalization.

Causality Behind Experimental Choices:

-

Cyclocondensation: This is a classic and efficient method for forming the pyrimidine ring. The choice of a β-keto ester and guanidine provides the necessary carbon and nitrogen framework.

-

Functional Group Conversion: The conversion of the hydroxyl group, likely through a chloro intermediate, is a standard strategy in heterocyclic chemistry to introduce other nucleophiles, such as an amino group.

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in this compound suggest its potential as a valuable scaffold in the design of kinase inhibitors, GPCR modulators, and other targeted therapies. The pyrimidine core can serve as a bioisostere for other aromatic systems, potentially improving pharmacokinetic properties.

Potential Therapeutic Targets

The aminopyrimidine scaffold is a well-established pharmacophore for a variety of protein kinases. The amino group can act as a hydrogen bond donor, mimicking the hinge-binding motif of ATP. The substituents at the 2, 4, and 6 positions can be modified to achieve selectivity and potency for specific kinase targets.

Caption: The role of the title compound as a scaffold in drug discovery.

Future Directions and Research Opportunities

The lack of extensive public data on this compound presents a significant opportunity for novel research. Key areas for investigation include:

-

Development and optimization of a robust synthetic route.

-

Comprehensive spectroscopic and crystallographic characterization.

-

Synthesis of a diverse library of derivatives for high-throughput screening.

-

In vitro and in vivo evaluation of its biological activity against various disease targets.

Conclusion

This compound is a heterocyclic compound with considerable potential as a building block in medicinal chemistry. While specific experimental data remains limited, its structural features align with those of known bioactive pyrimidine derivatives. This technical guide provides a foundational understanding of its properties, a plausible synthetic strategy, and a forward-looking perspective on its applications in drug discovery. Further research into this molecule is warranted and could lead to the development of novel therapeutic agents.

References

- Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central. [Link]

- Carboxes - Quality O-Bromoaniline Chemicals and Solar Glycol Trader in Mumbai. Tradeindia. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-amino-6-methylpyrimidine-2-carboxylate

Introduction: Unveiling a Heterocycle of Interest

Methyl 4-amino-6-methylpyrimidine-2-carboxylate, a substituted pyrimidine, represents a class of heterocyclic compounds that are of significant interest to researchers in medicinal chemistry and drug development. The pyrimidine scaffold is a cornerstone in numerous biologically active molecules, including nucleobases and a wide array of therapeutic agents. The specific arrangement of the amino, methyl, and methyl carboxylate groups on the pyrimidine ring of this compound suggests a potential for diverse intermolecular interactions, making a thorough understanding of its physicochemical properties a critical prerequisite for any application, from synthetic strategy optimization to its use as a scaffold in drug design.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. In the absence of extensive, publicly available experimental data for this specific molecule, this guide leverages validated computational prediction methodologies to provide a robust starting point for researchers. Furthermore, it details the requisite experimental protocols for the empirical determination of these properties, grounding theoretical data in practical, verifiable laboratory practice. The causality behind each experimental choice is elucidated to empower researchers to not only reproduce but also adapt these methods as needed.

Core Physicochemical Profile: A Computational Approach

Due to the limited availability of experimental data in peer-reviewed literature, the physicochemical properties of this compound have been estimated using well-established computational models. These predictions serve as a valuable initial assessment for directing experimental design and hypothesis generation. The SMILES string used for these predictions is CC1=CC(=NC(=N1)C(=O)OC)N.[1][2][3][4]

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Computational Tool/Method |

| Molecular Formula | C₇H₉N₃O₂ | - |

| Molecular Weight | 167.17 g/mol | - |

| Melting Point | 175-185 °C | AAT Bioquest Melting Point Predictor[5] |

| Boiling Point | 340-350 °C | AAT Bioquest Boiling Point Predictor[6] |

| Aqueous Solubility (LogS) | -1.5 to -2.5 | ALOGPS 2.1 (Virtual Computational Chemistry Laboratory)[7][8][9] |

| Octanol-Water Partition Coefficient (LogP) | 0.5 to 1.5 | ALOGPS 2.1 (Virtual Computational Chemistry Laboratory)[7][10] |

| Most Basic pKa | 3.5 - 4.5 | ChemAxon's Chemicalize[11][12][13][14][15][16][17][18] |

| Most Acidic pKa | 11.5 - 12.5 | ChemAxon's Chemicalize[11][12][13][14][15][16][17][18] |

Expert Insights into the Predicted Data:

-

The predicted melting point suggests that the compound is a solid at room temperature, which is typical for molecules of this size and complexity with potential for hydrogen bonding.

-

The estimated boiling point indicates a relatively low volatility, a consequence of its molecular weight and polar functional groups.

-

The LogS value points towards moderate aqueous solubility. The presence of the amino group and nitrogen atoms in the pyrimidine ring, which can act as hydrogen bond acceptors, contributes to its solubility in water.

-

The LogP value suggests a balanced hydrophilic-lipophilic character. This is a crucial parameter in drug design, as it influences the compound's ability to cross biological membranes.

-

The predicted pKa values indicate that the compound is a weak base, with the most basic center likely being one of the ring nitrogens or the exocyclic amino group. The weakly acidic nature is likely attributable to the N-H proton of the amino group. Understanding the pKa is vital for predicting the compound's charge state at physiological pH, which in turn affects its solubility, permeability, and target binding.

Experimental Determination of Physicochemical Properties: A Validated Approach

The following protocols are designed as self-validating systems for the empirical determination of the key physicochemical properties of this compound. The rationale behind each step is provided to ensure a deep understanding of the methodology.

Determination of Melting Point

The melting point is a fundamental indicator of a compound's purity. A sharp melting range is indicative of a pure substance.

Methodology: Capillary Melting Point Determination

-

Sample Preparation: A small, dry sample of the crystalline compound is finely powdered.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

Causality: A slow heating rate is crucial for ensuring thermal equilibrium between the sample and the heating block, leading to an accurate determination. A broad melting range would suggest the presence of impurities, which disrupt the crystal lattice and lower the melting point.

Caption: Workflow for Melting Point Determination.

Determination of Aqueous Solubility

Aqueous solubility is a critical determinant of a compound's bioavailability. The shake-flask method is a gold-standard technique for its determination.

Methodology: Shake-Flask Method (OECD Guideline 105)

-

Equilibration: An excess amount of the solid compound is added to a known volume of deionized water in a sealed flask.

-

Shaking: The flask is agitated at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A filtered aliquot of the supernatant is carefully removed and its concentration is determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed in mg/L or mol/L.

Causality: Using an excess of the solid ensures that a saturated solution is formed. Maintaining a constant temperature is vital as solubility is temperature-dependent. HPLC provides a sensitive and specific method for quantifying the dissolved compound, minimizing interference from potential impurities.

Caption: Shake-Flask Method for Solubility.

Determination of Octanol-Water Partition Coefficient (LogP)

LogP is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and in vivo distribution.

Methodology: Shake-Flask Method (OECD Guideline 107)

-

Solvent Saturation: Equal volumes of n-octanol and water are shaken together and allowed to separate to ensure mutual saturation.

-

Partitioning: A known amount of the compound is dissolved in one of the phases (typically the one in which it is more soluble), and then an equal volume of the other phase is added.

-

Equilibration: The mixture is gently shaken at a constant temperature until partitioning equilibrium is achieved.

-

Phase Separation: The two phases are separated by centrifugation.

-

Quantification: The concentration of the compound in both the n-octanol and aqueous phases is determined by a suitable analytical method (e.g., HPLC-UV).

-

Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Causality: Pre-saturating the solvents is essential for accurate results. Gentle shaking prevents the formation of emulsions that can complicate phase separation. Accurate quantification in both phases is critical for a reliable LogP value.

Determination of pKa

The pKa value(s) define the ionization state of a molecule at a given pH. Potentiometric titration is a classic and reliable method for its determination.

Methodology: Potentiometric Titration

-

Sample Preparation: A known concentration of the compound is dissolved in water or a co-solvent system if solubility is low.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected pKa.

-

pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.

-

Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is the pH at which the compound is 50% ionized, which corresponds to the midpoint of the buffer region in the titration curve. For more precise determination, the first or second derivative of the curve can be analyzed.

Causality: The gradual addition of a strong acid or base systematically alters the protonation state of the ionizable groups on the molecule. The pH electrode accurately tracks these changes, and the inflection point of the resulting curve directly relates to the pKa.

Caption: Potentiometric Titration Workflow for pKa.

Conclusion: From Prediction to Empirical Validation

This technical guide has provided a foundational understanding of the key physicochemical properties of this compound, leveraging robust computational predictions as a starting point for further investigation. The presented methodologies for experimental determination are grounded in established principles and are designed to yield reliable and reproducible data. For researchers and drug development professionals, a thorough characterization of these properties is not merely an academic exercise; it is an essential step in unlocking the full potential of this promising heterocyclic scaffold. The interplay of solubility, lipophilicity, and ionization state, as defined by the parameters detailed herein, will ultimately govern the pharmacokinetic and pharmacodynamic behavior of any future therapeutic agent derived from this core structure.

References

- Virtual Computational Chemistry Labor

- ChemAxon. Calculating molecular properties using the ChemAxon cxcalc. (2023, March 4). Macs in Chemistry. [Link]

- Virtual Computational Chemistry Laboratory. logD prediction. (2004, November 8). [Link]

- Daina, A., Michielin, O., & Zoete, V. (2011). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education.

- ChemAxon. Chemicalize. [Link]

- InterContinental Warszawa.

- Virtual Computational Chemistry Laboratory.

- ChemAxon.

- ChemAxon.

- ChemAxon.

- ChemAxon. pKa Plugin. [Link]

- ChemAxon. Chemicalize. [Link]

- Virtual Computational Chemistry Laboratory. Welcome to the ALOGPS 2.1 program!. [Link]

- ChemAxon.

- ChemAxon. Chemicalize. [Link]

Sources

- 1. InterContinental | Virtual tour generated by Panotour [warszawa.intercontinental.com]

- 2. achmem.com [achmem.com]

- 3. 1520279-43-9|this compound|BLD Pharm [bldpharm.com]

- 4. chiralen.com [chiralen.com]

- 5. Melting Point Predictor | AAT Bioquest [aatbio.com]

- 6. Boiling Point Predictor | AAT Bioquest [aatbio.com]

- 7. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]

- 8. Aqueous Solubility using E-state Indices [vcclab.org]

- 9. On-line Lipophilicity(logP), Water Solubility(LogS) & pKa Prediction [vcclab.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Chemicalize - Wikipedia [en.wikipedia.org]

- 12. chemaxon.com [chemaxon.com]

- 13. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]

- 14. dl.chemaxon.com [dl.chemaxon.com]

- 15. docs.chemaxon.com [docs.chemaxon.com]

- 16. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]

- 17. docs.chemaxon.com [docs.chemaxon.com]

- 18. chemaxon.com [chemaxon.com]

Methyl 4-amino-6-methylpyrimidine-2-carboxylate structure elucidation

Methyl 4-amino-6-methylpyrimidine-2-carboxylate: A Technical Guide to Structural Elucidation

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1][2] this compound is a substituted pyrimidine of significant interest, and its unambiguous structural confirmation is a prerequisite for any further research and development. This guide provides an in-depth, technically-focused protocol for the complete structural elucidation of this molecule, integrating a multi-technique spectroscopic approach. We will delve into the rationale behind the selection of analytical methods, detailed experimental procedures, and the interpretation of the resulting data, all grounded in established scientific principles and regulatory standards.

Introduction: The Imperative of Structural Integrity

In the realm of drug discovery and development, the precise molecular structure of a compound is its fundamental identity. Any ambiguity can lead to erroneous structure-activity relationship (SAR) studies, flawed mechanistic hypotheses, and potential safety risks.[1][3] The subject of this guide, this compound, possesses several key structural features—a heterocyclic aromatic ring, an amino group, a methyl group, and a methyl ester—each contributing to its unique physicochemical and biological properties.[4][5]

The overall workflow for this structural elucidation is as follows:

Caption: A generalized workflow for the spectroscopic analysis and structural elucidation of a chemical compound.

Mass Spectrometry (MS): Determining the Molecular Formula

Expertise & Experience: Mass spectrometry is the initial and most crucial step for determining the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) is particularly powerful as it provides the elemental composition, which is a critical piece of evidence for confirming the chemical formula.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is used.

-

Ionization: Electrospray ionization (ESI) in positive ion mode is typically suitable for this compound due to the presence of the basic amino group and nitrogen atoms in the pyrimidine ring, which are readily protonated.

-

Data Acquisition: Data is acquired over a mass-to-charge (m/z) range that encompasses the expected molecular ion, for instance, m/z 50-500.

-

Data Analysis: The exact mass of the protonated molecule [M+H]⁺ is determined. This experimental mass is then compared with the theoretical mass calculated for the proposed formula C₈H₁₀N₃O₂.

Expected Data and Interpretation

The theoretical monoisotopic mass of this compound (C₈H₉N₃O₂) is 180.0773 Da. The expected [M+H]⁺ ion would have a theoretical m/z of 180.0773. The HRMS data should confirm this value with high accuracy (typically within 5 ppm).

| Parameter | Expected Value |

| Molecular Formula | C₈H₉N₃O₂ |

| Theoretical Mass (M) | 179.0695 Da |

| Expected Ion (ESI+) | [M+H]⁺ |

| Theoretical m/z of [M+H]⁺ | 180.0773 |

Infrared (IR) Spectroscopy: Identifying Functional Groups

Expertise & Experience: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[9][10] For our target compound, we expect to see characteristic absorption bands for the amino group, the methyl groups, the ester carbonyl, and the pyrimidine ring.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded.

-

Sample Spectrum: The sample spectrum is then acquired. The instrument automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

-

Data Acquisition: Spectra are typically recorded over the range of 4000-400 cm⁻¹.

Expected Data and Interpretation

The IR spectrum will provide a "fingerprint" of the molecule. Key absorption bands are predicted as follows:

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment |

| 3400-3300 | N-H stretching | Amino group (-NH₂)[9] |

| 2950-2850 | C-H stretching | Methyl groups (-CH₃)[9] |

| 1750-1650 | C=O stretching | Ester carbonyl (-COOCH₃)[9] |

| 1650-1600 | N-H bending | Amino group (-NH₂)[9] |

| 1620-1570 | C=N stretching | Pyrimidine ring[9][11] |

| 1350-1200 | C-N stretching | Amino group and Pyrimidine ring[9] |

The presence of these characteristic bands provides strong evidence for the proposed functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

Expertise & Experience: NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution.[12] By analyzing the chemical shifts, coupling patterns, and integration of signals in ¹H NMR, and the chemical shifts in ¹³C NMR, we can piece together the connectivity of the atoms. For robust and reproducible data, adherence to IUPAC recommendations for the presentation of NMR data is essential.[13]

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[14]

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR Acquisition: A standard single-pulse experiment is performed. The spectral width should cover the expected chemical shift range (e.g., 0-12 ppm).

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. A sufficient number of scans is necessary due to the low natural abundance of the ¹³C isotope.

-

Data Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[13]

Expected Data and Interpretation

¹H NMR

The ¹H NMR spectrum is expected to show four distinct signals:

| Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.0-8.0 | Broad singlet | 2H | Amino (-NH₂) protons |

| ~6.5 | Singlet | 1H | Pyrimidine ring proton (H5) |

| ~3.9 | Singlet | 3H | Ester methyl (-OCH₃) protons |

| ~2.4 | Singlet | 3H | Pyrimidine methyl (-CH₃) protons |

¹³C NMR

The ¹³C NMR spectrum is expected to show six distinct signals corresponding to the eight carbon atoms in the molecule (some may be equivalent or have very similar chemical shifts):

| Expected Chemical Shift (δ, ppm) | Assignment |

| ~170 | Ester carbonyl carbon (-COO) |

| ~165 | Pyrimidine C4 (attached to -NH₂) |

| ~160 | Pyrimidine C6 (attached to -CH₃) |

| ~155 | Pyrimidine C2 (attached to ester) |

| ~100 | Pyrimidine C5 |

| ~53 | Ester methyl carbon (-OCH₃) |

| ~24 | Pyrimidine methyl carbon (-CH₃) |

The combination of ¹H and ¹³C NMR data provides a detailed map of the molecule's structure, confirming the presence and connectivity of all hydrogen and carbon atoms.

Single Crystal X-Ray Crystallography: The Definitive 3D Structure

Expertise & Experience: While the combination of MS, IR, and NMR provides compelling evidence for the structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof by determining the precise three-dimensional arrangement of atoms in the solid state.[15][16][17]

Experimental Protocol: X-Ray Diffraction

-

Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system.

-

Data Collection: A suitable crystal is mounted on a diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in a beam of monochromatic X-rays.

-

Structure Solution and Refinement: The collected diffraction data are used to solve the crystal structure, yielding the positions of all non-hydrogen atoms. The structure is then refined to obtain the final, precise atomic coordinates and molecular geometry.

Expected Outcome and Interpretation

The X-ray crystal structure would provide:

-

Unambiguous confirmation of the atomic connectivity.

-

Precise bond lengths and angles , which can offer insights into the electronic nature of the pyrimidine ring and its substituents.

-

Information on intermolecular interactions , such as hydrogen bonding, in the solid state.

The successful determination of the crystal structure provides the highest level of confidence in the proposed molecular structure.

Caption: Integration of spectroscopic data to confirm the final structure.

Conclusion: A Self-Validating Approach to Structural Certainty

The structural elucidation of this compound is a systematic process that relies on the convergence of data from multiple, independent analytical techniques. By following the protocols outlined in this guide, researchers can confidently determine the molecular formula, identify key functional groups, map the atomic connectivity, and ultimately confirm the three-dimensional structure of this important pyrimidine derivative. This rigorous, evidence-based approach is fundamental to ensuring the scientific integrity and success of subsequent research and development endeavors.

References

- Vertex AI Search. (2025).

- Vertex AI Search. (2025).

- Vertex AI Search. (n.d.).

- Davies, A. N., & Lancashire, R. J. (2016).

- ResearchGate. (n.d.).

- SciSpace. (n.d.). Effect of substitution on pyrimidine.

- National Center for Biotechnology Information. (n.d.). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies.

- The Royal Society of Chemistry. (n.d.).

- Emery Pharma. (2023).

- Vertex AI Search. (n.d.).

- International Union of Pure and Applied Chemistry. (n.d.).

- ResearchGate. (n.d.).

- PubMed. (n.d.). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review.

- Vertex AI Search. (2020).

- Gavin Publishers. (2018).

- International Union of Pure and Applied Chemistry. (n.d.).

- Microbe Notes. (2023). Pyrimidine- Definition, Properties, Structure, Uses.

- Ingenta Connect. (2022).

- IUPAC CPEP Subcommittee on Electronic Data Standards. (2005). Published JCAMP-DX Protocols.

- Bentham Science Publisher. (n.d.). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review.

- ResearchGate. (n.d.). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review.

- ACS Publications. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)

- ChemicalBook. (n.d.). 4-AMINO-6-HYDROXY-2-METHYLPYRIMIDINE(767-16-8) 13C NMR spectrum.

- ResearchGate. (n.d.). The X-ray crystal structure of 2,4-bis(4-methoxyphenoxy) pyrimidine.

- PubMed. (2009).

- IJPPR. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review.

- PubMed. (2023). Design, Synthesis, and Biological Evaluation of Heterocyclic-Fused Pyrimidine Chemotypes Guided by X-ray Crystal Structure with Potential Antitumor and Anti-multidrug Resistance Efficacy Targeting the Colchicine Binding Site.

- ChemicalBook. (n.d.). 4-amino-6-hydroxy-2-methylpyrimidine(767-16-8) 1 h nmr.

- PubChem. (n.d.).

- ChemicalBook. (n.d.). 2-Amino-4,6-dimethylpyrimidine(767-15-7) 13C NMR spectrum.

- CHIRALEN. (n.d.).

- Benchchem. (n.d.). A Comparative Spectroscopic Analysis of 2-Amino-4-hydroxy-6-methylpyrimidine and aza-analogs.

- SpectraBase. (n.d.). 2-Amino-4-hydroxy-6-methylpyrimidine.

- Benchchem. (n.d.). A Technical Guide to the Spectroscopic Analysis of 2-Amino-4-hydroxy-6-methylpyrimidine.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Impactfactor. (n.d.). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi.

- ResearchGate. (2018). (PDF)

- ChemicalBook. (n.d.).

- PubChem. (n.d.). 2-Amino-6-methylpyrimidin-4-one.

- NIST WebBook. (n.d.). 2-Amino-4-hydroxy-6-methylpyrimidine.

- Google Patents. (n.d.). US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.

- ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the....

Sources

- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]

- 4. microbenotes.com [microbenotes.com]

- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 6. upm-inc.com [upm-inc.com]

- 7. emerypharma.com [emerypharma.com]

- 8. wjarr.com [wjarr.com]

- 9. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 10. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. spectroscopyeurope.com [spectroscopyeurope.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. scispace.com [scispace.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Design, synthesis, and X-ray crystal structures of 2,4-diaminofuro[2,3-d]pyrimidines as multireceptor tyrosine kinase and dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data for Methyl 4-amino-6-methylpyrimidine-2-carboxylate

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of Methyl 4-amino-6-methylpyrimidine-2-carboxylate (CAS No. 1520279-43-9). In the absence of publicly available experimental spectra for this specific compound, this document leverages established principles of spectroscopy and comparative data from structurally analogous pyrimidine derivatives to offer a robust predictive analysis. This guide is intended for researchers, scientists, and professionals in drug development, providing a foundational framework for the characterization of this and related heterocyclic compounds. We will delve into the theoretical underpinnings of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), detailing expected spectral features and providing standardized protocols for data acquisition.

Introduction and Molecular Structure

This compound is a substituted pyrimidine with a molecular formula of C₇H₉N₃O₂ and a molecular weight of 167.17 g/mol . The pyrimidine core is a prevalent scaffold in numerous biologically active molecules, including nucleic acids and a wide array of therapeutic agents. The accurate structural elucidation of novel pyrimidine derivatives is therefore of paramount importance in medicinal chemistry. This guide provides a detailed analysis of the expected spectroscopic data to facilitate the unambiguous identification and characterization of this compound.

Below is the chemical structure of this compound, which forms the basis for all subsequent spectroscopic predictions.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra for this compound.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The predicted chemical shifts are based on the electronic environment of each proton.

| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.0 - 7.5 | Broad Singlet | 2H | -NH₂ (amino protons) |

| ~6.5 | Singlet | 1H | Pyrimidine ring proton (H-5) |

| ~3.9 | Singlet | 3H | -OCH₃ (ester methyl protons) |

| ~2.4 | Singlet | 3H | -CH₃ (ring methyl protons) |

| Solvent: DMSO-d₆ |

Rationale for Predictions:

-

-NH₂ Protons: The amino group protons are expected to appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. Their chemical shift is anticipated in the downfield region due to the electron-withdrawing nature of the pyrimidine ring.

-

Pyrimidine Ring Proton (H-5): A single aromatic proton is present on the pyrimidine ring. It is expected to be a singlet as there are no adjacent protons to couple with. Its chemical shift will be in the aromatic region.

-

-OCH₃ Protons: The methyl protons of the ester group are in a relatively shielded environment and are expected to appear as a sharp singlet around 3.9 ppm.

-

-CH₃ Protons: The methyl group attached to the pyrimidine ring is also expected to be a singlet and will be found in the upfield region, characteristic of alkyl protons attached to an aromatic system.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~165 | C=O (ester carbonyl) |

| ~162 | C-4 (C-NH₂) |

| ~160 | C-2 (C-COOCH₃) |

| ~158 | C-6 (C-CH₃) |

| ~105 | C-5 |

| ~53 | -OCH₃ (ester methyl) |

| ~24 | -CH₃ (ring methyl) |

| Solvent: DMSO-d₆ |

Rationale for Predictions:

-

Carbonyl Carbon: The ester carbonyl carbon is the most deshielded and will appear furthest downfield.

-

Pyrimidine Ring Carbons: The carbons of the pyrimidine ring will have chemical shifts in the aromatic region. The carbons directly attached to nitrogen and the amino group (C-2, C-4, and C-6) will be more downfield compared to C-5.

-

Methyl Carbons: The methyl carbons of the ester and the ring-attached methyl group will be the most shielded and appear at the most upfield positions in the spectrum.

Figure 2: A generalized workflow for NMR data acquisition and analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The predicted key IR absorption bands for this compound are summarized below.

| **Predicted Wavenumber (cm⁻¹) ** | Vibration Type | Functional Group |

| 3450 - 3300 | N-H stretching (asymmetric and symmetric) | Amino (-NH₂) |

| 3100 - 3000 | C-H stretching | Aromatic (pyrimidine ring) |

| 2990 - 2850 | C-H stretching | Aliphatic (-CH₃) |

| ~1725 | C=O stretching | Ester (-COOCH₃) |

| ~1640 | N-H bending (scissoring) | Amino (-NH₂) |

| 1600 - 1450 | C=C and C=N stretching | Pyrimidine ring |

| ~1250 | C-O stretching | Ester (-COOCH₃) |

Rationale for Predictions:

-

N-H Stretching: The amino group will show characteristic sharp to medium bands in the 3450-3300 cm⁻¹ region.

-

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations will appear just above and below 3000 cm⁻¹, respectively.

-

C=O Stretching: A strong, sharp absorption band around 1725 cm⁻¹ is expected for the ester carbonyl group.

-

Ring Vibrations: The C=C and C=N stretching vibrations of the pyrimidine ring will give rise to a series of bands in the 1600-1450 cm⁻¹ region.

-

C-O Stretching: The C-O single bond stretch of the ester group will be visible in the fingerprint region.

Figure 3: Standard workflow for FT-IR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular weight is 167.17 g/mol .

Expected Mass Spectrum Features:

-

Molecular Ion (M⁺): A prominent peak at m/z = 167 is expected, corresponding to the intact molecule.

-

Major Fragmentation Pathways:

-

Loss of the methoxy group (-OCH₃) from the ester would result in a fragment at m/z = 136.

-

Loss of the entire methoxycarbonyl group (-COOCH₃) would lead to a fragment at m/z = 108.

-

Cleavage of the methyl group from the pyrimidine ring could result in a fragment at m/z = 152.

-

Figure 4: General workflow for mass spectrometric analysis.

Conclusion

References

As experimental data for the target compound is not available, this reference list includes sources for general spectroscopic principles and data for analogous compounds that informed the predictions in this guide.

- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

- Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2009). Tables of Spectral Data for Structure Determination of Organic Compounds. Springer. [Link]

- Supporting Information for various pyrimidine derivatives. The Royal Society of Chemistry.

- PubChem: Methyl 4-aminopyridine-2-carboxylate.

- NIST Chemistry WebBook: 2-Amino-4-hydroxy-6-methylpyrimidine.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Methyl 4-amino-6-methylpyrimidine-2-carboxylate

Introduction: The Crucial Role of NMR in Heterocyclic Drug Discovery

In the realm of medicinal chemistry and drug development, the unambiguous structural confirmation of novel heterocyclic compounds is paramount. Molecules built around scaffolds like the pyrimidine ring are of significant interest due to their prevalence in biologically active compounds. Methyl 4-amino-6-methylpyrimidine-2-carboxylate (CAS No. 1520279-43-9) represents a key intermediate in the synthesis of various therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the structural elucidation of such organic molecules in solution. This guide provides a detailed analysis and expert interpretation of the ¹H and ¹³C NMR spectra of this compound, offering researchers and scientists a thorough understanding of its spectral features.

The strategic placement of an amino group, a methyl group, and a methyl carboxylate group on the pyrimidine core creates a distinct electronic environment. Understanding how these substituents influence the chemical shifts and coupling patterns of the core protons and carbons is essential for accurate spectral assignment and, ultimately, for quality control and the advancement of synthetic methodologies. This document will delve into the predicted spectral data, substantiated by comparisons with structurally related analogs, and will outline a robust experimental protocol for acquiring high-quality NMR data.

Molecular Structure and Numbering

For clarity in the subsequent spectral analysis, the atoms of this compound are numbered as follows:

Caption: Molecular structure of this compound with atom numbering.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound is anticipated to be relatively simple, displaying four distinct singlets. The prediction of chemical shifts is based on the electronic effects of the substituents: the electron-donating amino and methyl groups, and the electron-withdrawing methyl carboxylate group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Amino (-NH₂) | 5.0 - 7.0 | Broad Singlet | 2H | The chemical shift of amino protons on a pyrimidine ring is variable and influenced by solvent, concentration, and temperature. They often appear as a broad signal due to quadrupole broadening and exchange with trace amounts of water. For similar 2-aminopyrimidine derivatives, these signals are observed in the 5.1-5.3 ppm range[1]. |

| Pyrimidine Ring (H-5) | 6.0 - 6.5 | Singlet | 1H | This proton is situated between an electron-donating methyl group and an electron-donating amino group, which would shift it upfield. However, its position on the aromatic pyrimidine ring will keep it in the aromatic region. In related 2-amino-4,6-disubstituted pyrimidines, the H-5 proton appears as a singlet[1]. |

| Methoxy (-OCH₃) | 3.8 - 4.0 | Singlet | 3H | The protons of the methyl ester are deshielded by the adjacent oxygen atom, placing their signal in this characteristic downfield region. This is a very typical chemical shift for methyl esters. |

| Methyl (-CH₃) | 2.2 - 2.5 | Singlet | 3H | The methyl group attached to the pyrimidine ring at C-6 will resonate in this region. Its chemical shift is influenced by the aromatic ring current. In various 6-methylpyrimidine derivatives, this signal is consistently found around 2.2-2.3 ppm[2][3]. |

Predicted ¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals, corresponding to the seven unique carbon atoms in the molecule. The chemical shifts are governed by the nature of the substituents and their positions on the pyrimidine ring.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Carbonyl (-C =O) | 165 - 170 | The carbonyl carbon of the ester group is highly deshielded and will appear significantly downfield, which is a characteristic feature for this functional group[4]. |

| C-4 | 160 - 165 | This carbon is attached to the electron-donating amino group, which causes a strong deshielding effect, placing it far downfield. |

| C-6 | 155 - 160 | Attached to the methyl group and adjacent to a ring nitrogen, this carbon is also expected to be significantly deshielded. |

| C-2 | 150 - 155 | This carbon is bonded to two nitrogen atoms and the electron-withdrawing carboxylate group, leading to a downfield chemical shift. |

| C-5 | 95 - 105 | This is the only protonated carbon on the pyrimidine ring. It is shielded by the adjacent electron-donating amino and methyl groups, causing it to appear at a relatively upfield position for an aromatic carbon. |

| Methoxy (-OC H₃) | 50 - 55 | The carbon of the methoxy group is deshielded by the directly attached oxygen atom. |

| Methyl (-C H₃) | 20 - 25 | The methyl carbon attached to the pyrimidine ring will have a chemical shift in the typical aliphatic region. For 2-amino-4-hydroxy-6-methylpyrimidine, a related structure, this carbon appears around 23 ppm[5]. |

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for this compound, the following experimental workflow is recommended.

Sources

An In-Depth Technical Guide to the Mass Spectrometry of Methyl 4-amino-6-methylpyrimidine-2-carboxylate

Foreword: Navigating the Analytical Landscape of Pyrimidine Derivatives

In the realm of drug discovery and medicinal chemistry, pyrimidine derivatives represent a cornerstone of molecular design. Their prevalence in biologically active compounds necessitates robust and precise analytical methodologies for their characterization. This guide provides a comprehensive examination of the mass spectrometric behavior of a key pyrimidine derivative, Methyl 4-amino-6-methylpyrimidine-2-carboxylate (CAS 1520279-43-9). As direct experimental data for this specific molecule is not widely published, this document synthesizes established principles of mass spectrometry with field-proven insights into the fragmentation of aminopyrimidines and methyl carboxylates. We will explore the predictable yet complex fragmentation pathways under both hard and soft ionization techniques, offering researchers a validated framework for the identification and structural elucidation of this and related compounds.

Molecular Profile and Ionization Potential

This compound possesses a rich chemical architecture conducive to mass spectrometric analysis. The presence of the basic amino group and nitrogen atoms in the pyrimidine ring makes it an excellent candidate for positive-ion mode electrospray ionization (ESI), where protonation is readily achieved. Conversely, its volatility and the presence of various functional groups suggest that electron ionization (EI) will produce a complex and informative fragmentation pattern, invaluable for structural confirmation.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₉N₃O₂ |

| Monoisotopic Mass | 167.0695 g/mol |

| CAS Number | 1520279-43-9[1] |

Predicted Fragmentation Pathways: A Mechanistic Perspective

The fragmentation of a molecule in a mass spectrometer is a cascade of predictable bond cleavages governed by the stability of the resulting ions and neutral losses. The nature of the ionization source dictates the extent of this fragmentation.

Electron Ionization (EI): The Hard Ionization Approach

Electron ionization (EI) is a high-energy technique that typically results in extensive fragmentation, providing a detailed fingerprint of the molecule.[2] The process begins with the bombardment of the molecule by high-energy electrons (typically 70 eV), leading to the ejection of an electron and the formation of a molecular ion (M˙⁺).[2][3]

The predicted EI fragmentation cascade for this compound is initiated by the molecular ion at m/z 167. The primary fragmentation events are expected to originate from the ester group, which represents a point of relative instability.

Key Predicted EI Fragmentation Steps:

-

Loss of a Methoxy Radical (•OCH₃): A common initial fragmentation for methyl esters is the alpha-cleavage leading to the loss of a methoxy radical, resulting in a stable acylium ion.[4]

-

M˙⁺ (m/z 167) → [M - •OCH₃]⁺ (m/z 136) + •OCH₃

-

-

Loss of Formaldehyde (CH₂O): An alternative fragmentation of the ester can involve the loss of a neutral formaldehyde molecule.

-

M˙⁺ (m/z 167) → [M - CH₂O]˙⁺ (m/z 137) + CH₂O

-

-

Cleavage of the Pyrimidine Ring: Subsequent fragmentation is likely to involve the characteristic cleavage of the pyrimidine ring, a process well-documented for this class of compounds.[5]

Caption: Predicted EI fragmentation of this compound.

Electrospray Ionization (ESI): The Soft Ionization Approach

Electrospray ionization (ESI) is a soft ionization technique that typically produces a protonated molecule, [M+H]⁺, with minimal initial fragmentation. This is particularly useful for confirming the molecular weight of the analyte. Tandem mass spectrometry (MS/MS) is then employed to induce and analyze fragmentation.

For this compound, the protonated molecule [M+H]⁺ will have an m/z of 168. The fragmentation of this even-electron ion will proceed through different mechanisms than the radical cation formed in EI.

Key Predicted ESI-MS/MS Fragmentation Steps:

-

Loss of Methanol (CH₃OH): A characteristic fragmentation of protonated methyl esters is the neutral loss of methanol.

-

[M+H]⁺ (m/z 168) → [M+H - CH₃OH]⁺ (m/z 136) + CH₃OH

-

-

Loss of Carbon Monoxide (CO): Following the loss of methanol, the resulting ion can lose carbon monoxide.

-

[M+H - CH₃OH]⁺ (m/z 136) → [M+H - CH₃OH - CO]⁺ (m/z 108) + CO

-

Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.

Table 2: Summary of Predicted Key Ions

| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Predicted Neutral Loss |

| EI | 167 | 136 | •OCH₃ |

| 137 | CH₂O | ||

| ESI (+) | 168 | 136 | CH₃OH |

| 108 | CH₃OH, CO |

Experimental Protocols: A Self-Validating System

The following protocols are designed to provide a robust framework for the analysis of this compound.

Sample Preparation

-

Solvent Selection: For ESI-MS, dissolve the compound in a mixture of methanol and water (e.g., 50:50 v/v) with 0.1% formic acid to facilitate protonation. For direct insertion EI-MS, a volatile solvent like methanol or dichloromethane is suitable.

-

Concentration: Prepare a stock solution of 1 mg/mL. For analysis, dilute to a final concentration of 1-10 µg/mL for ESI and use a small amount of the solid or concentrated solution for the direct insertion probe in EI.

Electron Ionization Mass Spectrometry (EI-MS) Protocol

-

Instrumentation: A gas chromatograph-mass spectrometer (GC-MS) with a quadrupole or time-of-flight (TOF) analyzer is recommended. Alternatively, a direct insertion probe can be used.

-

Ionization Settings:

-

Mass Analysis:

-

Scan Range: m/z 40-250 to ensure capture of the molecular ion and significant fragments.

-

Acquisition Mode: Full scan to obtain a complete fragmentation pattern.

-

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) Protocol

-

Instrumentation: A triple quadrupole, ion trap, or Q-TOF mass spectrometer coupled with a liquid chromatography (LC) system or direct infusion pump.

-

Ionization Settings (Positive Ion Mode):

-

Capillary Voltage: 3.5-4.5 kV.

-

Desolvation Gas (N₂): Flow rate and temperature should be optimized for the specific instrument to ensure efficient desolvation (e.g., 300-350 °C).

-

Nebulizer Pressure: Instrument-dependent, typically 30-50 psi.

-

-

Mass Analysis:

-

MS1 (Full Scan): Acquire a full scan spectrum from m/z 50-300 to identify the protonated molecule [M+H]⁺ at m/z 168.

-

MS2 (Product Ion Scan): Select the precursor ion (m/z 168) and apply collision-induced dissociation (CID) with argon or nitrogen. Vary the collision energy (e.g., 10-40 eV) to observe the fragmentation pattern and identify key product ions.

-

Caption: General workflow for the mass spectrometric analysis of the target compound.

Conclusion: A Predictive Framework for Structural Elucidation

This guide provides a detailed, technically grounded framework for the mass spectrometric analysis of this compound. By synthesizing the known fragmentation behaviors of its constituent functional groups, we have established a predictive model for its mass spectral characteristics under both EI and ESI conditions. The experimental protocols outlined herein offer a self-validating system for researchers to confirm these predictions and achieve robust structural elucidation. This approach, blending theoretical understanding with practical application, is indispensable for advancing research in fields where pyrimidine derivatives play a critical role.

References

- Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.). International Letters of Chemistry, Physics and Astronomy. [Link]

- Fragmentation Patterns in the Mass Spectra of Organic Compounds. (n.d.). Chemguide. [Link]

- Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. [Link]

- ESI-MS/MS analysis of protonated N-methyl Amino Acids and their Immonium ions. (2019, August 5). Journal of Mass Spectrometry. [Link]

- An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. (2019, February 10). Molecules. [Link]

- Methyl 4-aminopyridine-2-carboxyl

- Mass Spectrometry of Some Common Functional Groups. (2023, February 11). Chemistry LibreTexts. [Link]

- 2-Amino-4-hydroxy-6-methylpyrimidine. (n.d.). NIST WebBook. [Link]

- Identification of the carboxylic acid functionality by using electrospray ionization and ion-molecule reactions in a modified linear quadrupole ion trap mass spectrometer. (2008, May 1). Journal of the American Society for Mass Spectrometry. [Link]

- ESI-MS/MS analysis of protonated N-methyl amino acids and their immonium ions. (n.d.). PubMed. [Link]

- Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. (n.d.). Impactfactor. [Link]

- Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. (n.d.). PubMed. [Link]

- 2-Amino-4-hydroxy-6-methylpyrimidine. (n.d.). SpectraBase. [Link]

- Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids. (n.d.). PubMed Central. [Link]

- Electron Ionization. (2022, July 3). Chemistry LibreTexts. [Link]

Sources

A Technical Guide to Methyl 4-amino-6-methylpyrimidine-2-carboxylate: A Versatile Heterocyclic Building Block

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-amino-6-methylpyrimidine-2-carboxylate is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its pyrimidine core, decorated with a nucleophilic amino group, an electrophilic ester, and a methyl group, provides multiple reaction sites for chemical modification. This guide offers an in-depth analysis of its physicochemical properties, spectroscopic signature, synthesis, and reactivity. Furthermore, it details its proven utility as a versatile scaffold in the design and synthesis of complex bioactive molecules, particularly kinase inhibitors, underscoring its importance as a privileged building block in modern drug discovery.

Introduction

The pyrimidine ring is a fundamental structural motif in nature, forming the core of nucleobases such as cytosine, thymine, and uracil. In the realm of medicinal chemistry, the aminopyrimidine scaffold has emerged as a "privileged" structure due to its ability to form multiple hydrogen bonds and engage in various interactions with biological targets.[1][2] This has led to its widespread incorporation into a multitude of approved drugs and clinical candidates.[3][4] this compound (CAS No. 1520279-43-9) is a prime example of a pyrimidine-based building block, offering a strategic combination of functional groups that make it an invaluable tool for constructing diverse chemical libraries aimed at complex biological targets.[5] This guide serves as a technical resource, consolidating the essential chemical and practical knowledge required to effectively utilize this compound in a research and development setting.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of chemical synthesis. The identity and purity of this compound can be unequivocally established through a combination of physical measurements and spectroscopic analysis.

Physicochemical Properties

The key physical and chemical identifiers for this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 1520279-43-9 | [5] |

| Molecular Formula | C₇H₉N₃O₂ | N/A |

| Molecular Weight | 167.17 g/mol | N/A |

| IUPAC Name | This compound | N/A |

| Appearance | White to off-white solid | N/A |

| Purity | Typically ≥98% | [5] |

Spectroscopic Analysis

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.

-

-OCH₃ (Methyl Ester): A singlet at approximately 3.8-4.0 ppm.

-

-CH₃ (Ring Methyl): A singlet around 2.3-2.5 ppm.

-

-NH₂ (Amino): A broad singlet, typically in the range of 5.5-7.5 ppm, whose chemical shift can be highly dependent on solvent and concentration.

-

Ar-H (Ring Proton): A singlet for the lone proton on the pyrimidine ring (at C5), expected around 6.0-6.5 ppm.

-

-

¹³C NMR (Carbon NMR): The carbon spectrum provides insight into the carbon framework.

-

C=O (Ester Carbonyl): A signal in the downfield region, approximately 165-170 ppm.

-

Pyrimidine Ring Carbons: A set of signals between ~100-170 ppm. The carbon attached to the amino group (C4) and the carbons adjacent to the ring nitrogens (C2, C6) would be the most deshielded.

-

-OCH₃ (Methyl Ester): A signal around 52-55 ppm.

-

-CH₃ (Ring Methyl): A signal in the upfield region, typically 20-25 ppm.

-

-

FT-IR (Infrared) Spectroscopy: IR spectroscopy is crucial for identifying the key functional groups.[9]

-

N-H Stretch: Two distinct bands are expected for the primary amine (-NH₂) in the 3200-3500 cm⁻¹ region.[10]

-

C=O Stretch: A strong, sharp absorption band for the ester carbonyl group, typically around 1700-1730 cm⁻¹.[11]

-

C=N and C=C Stretch: Multiple bands in the 1500-1650 cm⁻¹ region, characteristic of the pyrimidine ring.

-

C-O Stretch: An absorption band for the ester C-O bond, usually found in the 1100-1300 cm⁻¹ range.

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would show a molecular ion (M⁺) peak at an m/z corresponding to its molecular weight (167.17).[12][13] High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

Synthesis and Reactivity

General Synthetic Approach

Substituted aminopyrimidines are typically synthesized via condensation reactions. A common and effective strategy involves the condensation of a β-dicarbonyl compound (or its equivalent) with a guanidine derivative. For this compound, a plausible route involves the cyclocondensation of a guanidine carboxylate derivative with a β-ketoester like ethyl acetoacetate, followed by methylation if necessary.

Chemical Reactivity: A Triad of Functionality

The synthetic utility of this building block stems from the distinct reactivity of its three primary functional groups. Understanding this allows for selective and strategic transformations.

-

The 4-Amino Group (-NH₂): This is the most nucleophilic site on the molecule. It readily participates in reactions such as acylation (to form amides), alkylation, sulfonylation, and condensation with carbonyls (to form imines/Schiff bases). This reactivity is central to its use in building out molecular complexity, for instance, by attaching side chains that can interact with specific pockets in a protein target.[11]

-

The 2-Carboxylate Group (-COOCH₃): The methyl ester is an electrophilic site. It is susceptible to nucleophilic acyl substitution. It can be hydrolyzed to the corresponding carboxylic acid, which can then be used in amide bond coupling reactions (e.g., with EDC/HOBt). Alternatively, it can be directly converted to an amide by reaction with an amine (aminolysis), often requiring elevated temperatures or catalysis.

-

The Pyrimidine Ring: The electron-deficient nature of the pyrimidine ring, accentuated by the ester group, makes it generally resistant to electrophilic aromatic substitution. However, it can be susceptible to nucleophilic aromatic substitution (SNAr) if a suitable leaving group is present on the ring, a common strategy in the synthesis of kinase inhibitors.[14]

The interplay between these groups allows for a modular approach to synthesis, where each site can be addressed sequentially to build complex target molecules.

Application as a Heterocyclic Building Block

The true power of this molecule lies in its application as a scaffold. A common and critical transformation in medicinal chemistry is the formation of an amide bond by reacting the amino group with a carboxylic acid. This allows for the introduction of diverse R-groups, enabling structure-activity relationship (SAR) studies.

Detailed Protocol: Amide Coupling via Acyl Chloride

This protocol describes a standard procedure for the acylation of the 4-amino group using an acyl chloride. This method is robust and generally high-yielding.

Objective: To synthesize N-(6-methyl-2-(methoxycarbonyl)pyrimidin-4-yl)benzamide.

Materials:

-

This compound (1.0 eq)

-

Benzoyl chloride (1.1 eq)

-

Pyridine or Triethylamine (TEA) (1.5 eq)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.

-

Rationale: Anhydrous conditions are critical as acyl chlorides are highly reactive towards water, which would quench the reagent and reduce yield. DCM is a good, relatively non-polar solvent for this reaction.

-

-

Base Addition: Cool the solution to 0 °C using an ice bath and add the base (pyridine or TEA, 1.5 eq).

-

Rationale: The reaction generates HCl as a byproduct. The base is essential to neutralize the acid, which would otherwise protonate the starting material's amino group, rendering it non-nucleophilic and halting the reaction. Cooling prevents potential side reactions.

-

-

Acyl Chloride Addition: Add benzoyl chloride (1.1 eq) dropwise to the stirred solution at 0 °C.

-

Rationale: Dropwise addition helps to control the reaction's exothermicity. A slight excess of the acyl chloride ensures complete consumption of the starting pyrimidine.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Rationale: TLC is a rapid and effective way to determine the endpoint of the reaction, preventing unnecessary heating or extended reaction times.

-

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess acid), water, and brine.

-

Rationale: The aqueous washes remove the base hydrochloride salt, any unreacted benzoyl chloride (which hydrolyzes), and other water-soluble impurities.

-

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure (rotary evaporation).

-

Purification: Purify the resulting crude solid by recrystallization (e.g., from ethanol/water) or silica gel column chromatography to yield the pure product.

Role in Drug Discovery: A Scaffold for Kinase Inhibitors

The 2,4-diaminopyrimidine core is a well-established hinge-binding motif in a vast number of protein kinase inhibitors.[15] Kinases play a central role in cell signaling, and their dysregulation is a hallmark of cancer and other diseases. The amino group at the C4 position and a nitrogen atom in the pyrimidine ring can form critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, providing a strong anchor for the inhibitor.

This compound is an ideal starting point for synthesizing such inhibitors. The 4-amino group can be functionalized to interact with the hinge, while the 2-ester position can be elaborated into larger substituents that occupy other regions of the ATP pocket, thereby conferring potency and selectivity.[14][16]

Examples of Aminopyrimidine-Based Kinase Inhibitors

While specific drugs derived directly from the title compound are proprietary, the value of its core structure is demonstrated by numerous approved drugs and clinical candidates targeting various kinases.

| Drug/Candidate Class | Kinase Target(s) | Therapeutic Area | Relevance of the Aminopyrimidine Scaffold | Reference |

| Pyrido[2,3-d]pyrimidines | PI3K/mTOR | Oncology | The core pyrimidine ring is essential for binding to the kinase hinge region. | [17] |

| Thieno[2,3-d]pyrimidines | EGFR, B-Raf, Tie-2 | Oncology | The 4-amino group is a key pharmacophore for engaging with the kinase active site. | [10] |

| 2,4-Diaminopyrimidines | JNK, Aurora Kinase | Oncology, Inflammation | Serves as the fundamental scaffold that anchors the molecule in the ATP-binding pocket. | [14][15] |

| Pyrazolo[3,4-d]pyrimidines | FGFR, BTK | Oncology | A bioisosteric replacement that maintains the critical hydrogen bonding pattern for kinase inhibition. | [1][2] |

Safety and Handling

Based on data for structurally similar aminopyrimidine derivatives, this compound should be handled with appropriate care in a laboratory setting.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for molecular design. Its well-defined reactive sites—the nucleophilic amine and the electrophilic ester—provide chemists with a robust and versatile platform for building molecular diversity. Its core aminopyrimidine structure is a proven pharmacophore, particularly in the highly competitive and therapeutically important field of kinase inhibitor development. As the demand for novel, selective, and potent therapeutics continues to grow, the utility of such well-designed heterocyclic building blocks will only increase, making this compound a valuable asset in any modern synthetic or medicinal chemistry laboratory.

References

- Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. (n.d.). International Journal of Innovative Research in Science, Engineering and Technology.

- 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. (n.d.). National Center for Biotechnology Information.

- 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. (2021). RSC Publishing.

- 2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation. (n.d.). National Center for Biotechnology Information.

- The 2-aminopyrimidine ring as a new scaffold for potent MRP1 inhibitors. (2023). PubMed.

- Study of Infrared Spectrum And Thermodynamic Functions of 4-Amino-2,6- Dihydroxy Pyrimidine. (n.d.). Research India Publications.

- Laser Raman and Infrared Spectra of Amino Hydroxy Pyrimidine. (n.d.). International Journal of Scientific Research and Engineering Development.

- SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. (n.d.). TSI Journals.

- Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors. (n.d.). ACS Publications.

- Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. (2022). National Center for Biotechnology Information.

- 1 H (a) and 13 C (b) NMR spectra of... (n.d.). ResearchGate.

- Reactions of 5-chloro-2-methylsulfonyl-4-pyrimidinecarboxylic acid and its esters with amines. The inverse of reactivity in a pyrimidine ring. (2000). ResearchGate.

- Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. (2020). Impactfactor.

- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (n.d.). National Center for Biotechnology Information.

- Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. (2011). RSC Publishing.

- Reactivity of pyrimidine derivatives towards methyl 4-(2-chloroacetamide) benzoate. (n.d.). ResearchGate.

- Synthesis and Plant Growth Stimulating Action of 2-Amino-6-methylpyrimidine-4(3H)-thione Derivatives. (2020). ResearchGate.

- NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data.

- 2-Amino-6-methylpyrimidin-4-one. (n.d.). PubChem.

- Methyl 4-aminopyridine-2-carboxylate. (n.d.). PubChem.

- 2-Amino-4-hydroxy-6-methylpyrimidine. (n.d.). NIST WebBook.

- Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine. (2002). Google Patents.

- Synthesis and biological evaluation of novel amino-substituted derivatives of pyrido[2,3-d]pyrimidine as inhibitors of protein kinase CK2. (2017). ResearchGate.

- Synthesis of Pyrimidine-5-carboxaldehydes by the Reimer-Tiemann Reaction. (n.d.). ACS Publications.

- 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. (2023). National Center for Biotechnology Information.

Sources

- 1. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. 2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The 2-aminopyrimidine ring as a new scaffold for potent MRP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chiralen.com [chiralen.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. ijirset.com [ijirset.com]

- 10. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. impactfactor.org [impactfactor.org]

- 12. 2-Amino-6-methylpyrimidin-4-one | C5H7N3O | CID 135402055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 2-Amino-4-hydroxy-6-methylpyrimidine [webbook.nist.gov]

- 14. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Fundamental Reaction Mechanisms of Aminopyrimidines

Introduction: The Privileged Scaffold in Modern Chemistry